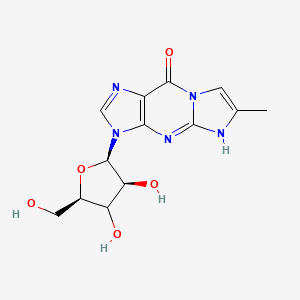![molecular formula C11H13N3O3 B12400557 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential therapeutic applications, particularly in the treatment of various diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the glycosylation of the corresponding nucleobase with a protected sugar derivative. One common method involves the use of 2-deoxy-3,5-di-O-p-toluyl-β-D-erythro-pentofuranosyl chloride as the glycosyl donor, which reacts with the sodium salt of the nucleobase . The reaction is carried out under anhydrous conditions, often in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The resulting glycosylated product is then deprotected using sodium methoxide in methanol to yield the desired nucleoside .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient purification techniques, such as high-performance liquid chromatography (HPLC), and the implementation of continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Substitution reactions can be performed using nucleophiles such as sodium azide (NaN3) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reagents used. For example, oxidation with MCPBA can yield sulfinamide derivatives, while reduction with NaBH4 can produce alcohols or amines .
科学研究应用
作用机制
The mechanism of action of 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
相似化合物的比较
Similar Compounds
2’-Deoxytubercidin: Another nucleoside analog with similar structural features and biological activity.
9-Deaza-2’-deoxyguanosine: A C-nucleoside analog with comparable applications in antiviral and anticancer research.
7-Deazapurine 2,3-dideoxyribonucleosides: Compounds with similar glycosylation reactions and therapeutic potential.
Uniqueness
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific structural configuration, which allows it to be selectively incorporated into nucleic acids. This selectivity enhances its efficacy as a therapeutic agent and reduces potential side effects compared to other nucleoside analogs .
属性
分子式 |
C11H13N3O3 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
(2R,5R)-2-(hydroxymethyl)-5-pyrrolo[2,3-d]pyrimidin-7-yloxolan-3-ol |
InChI |
InChI=1S/C11H13N3O3/c15-5-9-8(16)3-10(17-9)14-2-1-7-4-12-6-13-11(7)14/h1-2,4,6,8-10,15-16H,3,5H2/t8?,9-,10-/m1/s1 |
InChI 键 |
AEQRATFTZKRUBX-VXRWAFEHSA-N |
手性 SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=CC3=CN=CN=C32 |
规范 SMILES |
C1C(C(OC1N2C=CC3=CN=CN=C32)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


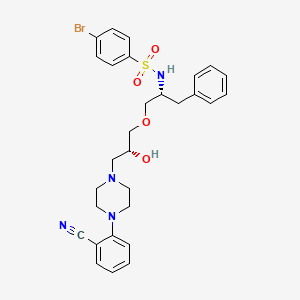
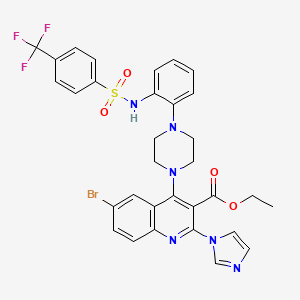


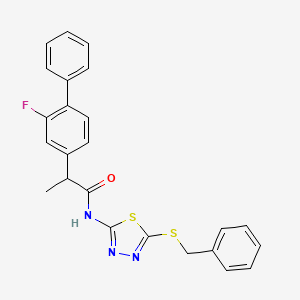
![(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12400500.png)
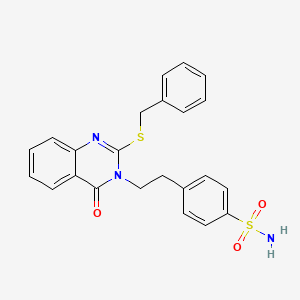

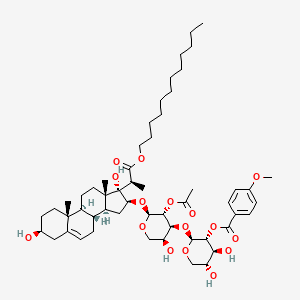
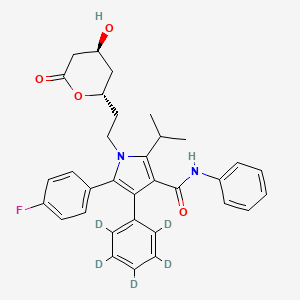
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)
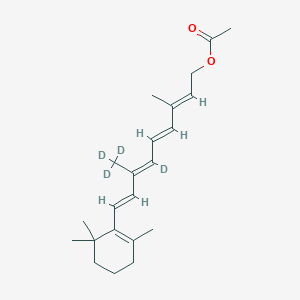
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
